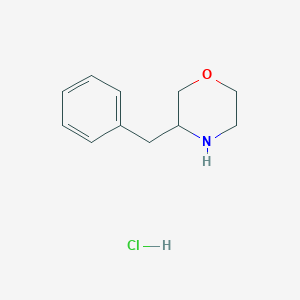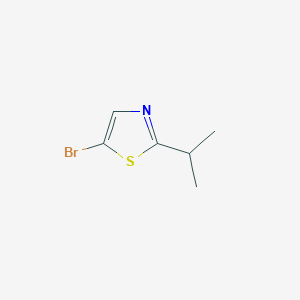
3-Benzylmorpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylmorpholine hydrochloride is a chemical compound that is part of the benzomorpholine family. Benzomorpholines are heterocyclic compounds containing a morpholine ring with a phenyl group attached. The specific structure and properties of 3-benzylmorpholine hydrochloride are not directly discussed in the provided papers, but related compounds and synthetic methods are described, which can give insights into its characteristics and potential applications.
Synthesis Analysis
The synthesis of related benzomorpholine compounds has been explored in several studies. For instance, a method for the synthesis of 2- and 3-aryl-benzomorpholines has been developed, which involves cross-coupling/annulation between electron-rich 2-aminophenols and 4-vinylphenols using molecular oxygen as the terminal oxidant . Additionally, an enantioselective synthesis of (R)-benzylmorpholine has been achieved through proline-catalyzed asymmetric α-aminooxylation of aldehyde and palladium-catalyzed intramolecular reductive amination of azido aldehyde . These methods could potentially be adapted for the synthesis of 3-benzylmorpholine hydrochloride.
Molecular Structure Analysis
The molecular structure of benzomorpholine derivatives has been studied using various analytical techniques. For example, the molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, and NBO analysis of a related compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, was conducted using DFT calculations and experimental methods . Such studies provide valuable information on the electronic properties and reactive sites of these molecules, which can be useful for understanding the behavior of 3-benzylmorpholine hydrochloride.
Chemical Reactions Analysis
The reactivity of benzomorpholine derivatives can be inferred from studies on similar compounds. The synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins via cascade reactions of related aldehydes has been reported, demonstrating the potential for complex transformations involving benzomorpholine derivatives . Moreover, the intramolecular reductive amination strategy used in the synthesis of benzomorpholine analogs indicates that these compounds can participate in a variety of chemical reactions, which could be relevant for the modification and functionalization of 3-benzylmorpholine hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzomorpholine derivatives can be deduced from computational and experimental studies. For instance, the spectroscopic properties, including IR and Raman wave numbers, of a related compound were predicted computationally . Additionally, the photoluminescence property of a supermolecular compound containing a benzomorpholine moiety was investigated, suggesting that such compounds may exhibit interesting optical properties . These insights can help in understanding the properties of 3-benzylmorpholine hydrochloride.
Aplicaciones Científicas De Investigación
Chemokine Receptor Antagonists
3-Benzylmorpholine derivatives have been explored for their potential as CCR3 chemokine receptor antagonists. These compounds, including closely related acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine, demonstrate high affinities in the 10 – 100 pM range. They are primarily researched for their potential applications in treating inflammatory diseases such as asthma and allergic rhinitis, with some compounds reaching Phase II clinical trials for these conditions (Expert Opinion on Therapeutic Patents, 2004).
Ring-Opening Polymerization
The compound has been used in the synthesis of a 3-benzylmorpholine-2,5-dione monomer from the natural amino acid l-phenylalanine. This monomer underwent ring-opening polymerization to create a well-defined poly(ester amide) homopolymer, hinting at its potential use in creating novel polyesteramides for drug delivery vehicles, especially for hydrophobic drugs featuring aromatic moieties (Macromolecular rapid communications, 2022).
Extraction of Uranium
N-Decanoylmorpholine, a derivative, has been utilized as a novel extractant for HNO3 and U(VI) from aqueous nitric acid media. This showcases its potential application in the nuclear industry, particularly in the extraction and processing of uranium (Nuclear Techniques, 2002).
Synthesis of Benzomorpholine Derivatives
The compound is instrumental in the synthesis of various benzomorpholine derivatives, which are crucial in pharmaceutical research and development. Techniques like controllable synthesis of 2- and 3-aryl-benzomorpholines, tandem amination/oxetane ring opening towards benzomorpholines, and intramolecular reductive amination strategies highlight the compound's versatility in organic chemistry and drug development processes (Chemical communications, 2020), (The Journal of organic chemistry, 2021), (Tetrahedron, 2010).
Safety and Hazards
When handling 3-Benzylmorpholine hydrochloride, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Propiedades
IUPAC Name |
3-benzylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11;/h1-5,11-12H,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBSZAVJNVJGHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylmorpholine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)






![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)


